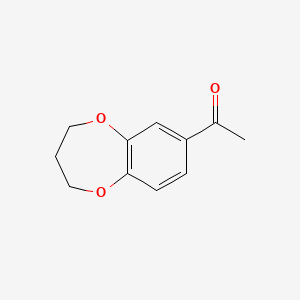

1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)ethan-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-8(12)9-3-4-10-11(7-9)14-6-2-5-13-10/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRSZNPWUZDPCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)OCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379489 | |

| Record name | 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22776-09-6 | |

| Record name | 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one (CAS 22776-09-6)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the known and predicted properties of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one. Specific experimental data for this compound is limited in publicly available literature. Therefore, some experimental protocols and mechanistic pathways are presented as representative examples based on closely related compounds.

Introduction

This compound, with the CAS number 22776-09-6, is an aromatic ketone belonging to the benzodioxepin class of compounds. The benzodioxepin moiety is a recurring scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities. This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly those with therapeutic potential. This guide summarizes the available physicochemical data, outlines a probable synthetic route, and explores potential biological applications based on the activities of analogous structures.

Physicochemical Properties

The fundamental properties of this compound are summarized below. It is important to note that some of these values are predicted and should be confirmed experimentally.

| Property | Value | Source |

| CAS Number | 22776-09-6 | - |

| Molecular Formula | C₁₁H₁₂O₃ | - |

| Molecular Weight | 192.21 g/mol | - |

| Boiling Point | 120 °C at 0.5 mmHg | [1] |

| Density (Predicted) | 1.146 g/cm³ | [2] |

| Appearance | Colorless Liquid | [3] |

| Synonyms | 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine | [3] |

Synthesis

Synthesis of 3,4-Dihydro-2H-1,5-benzodioxepine (Precursor)

Experimental Protocol (Adapted from a general procedure):

-

To a stirred suspension of catechol (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous dimethylformamide (DMF), add 1,3-dibromopropane (1.1 eq).

-

Heat the reaction mixture to 120°C and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

The filtrate is then diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with an aqueous solution of sodium hydroxide to remove any unreacted catechol, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure 3,4-dihydro-2H-1,5-benzodioxepine.

Friedel-Crafts Acylation of 3,4-Dihydro-2H-1,5-benzodioxepine

Experimental Protocol (Hypothetical, based on standard Friedel-Crafts procedures):

-

To a cooled (0°C) and stirred solution of 3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or carbon disulfide), add a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃, 1.1-1.5 eq) portion-wise.

-

To this mixture, add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, the reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with water, a saturated solution of sodium bicarbonate, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude product, this compound, can be purified by column chromatography on silica gel or by vacuum distillation.

References

An In-depth Technical Guide on the Physicochemical Properties of 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine, a heterocyclic compound with the CAS number 22776-09-6, holds significance as a versatile intermediate in organic synthesis, particularly within the pharmaceutical industry.[1] Its molecular structure, characterized by an acetyl group attached to a dihydro-benzodioxepine core, provides a valuable scaffold for the development of novel active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Due to a lack of extensive experimental data in publicly available literature, this document presents a combination of basic identifiers and computationally predicted properties to serve as a foundational resource. Furthermore, it outlines detailed, generalized experimental protocols for the determination of key physicochemical parameters, which can be applied to this and structurally similar molecules.

Chemical Identity and Structure

7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine is a bicyclic compound featuring a benzene ring fused to a seven-membered dioxepine ring, substituted with an acetyl group.

| Identifier | Value | Reference |

| IUPAC Name | 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one | |

| CAS Number | 22776-09-6 | [2] |

| Molecular Formula | C₁₁H₁₂O₃ | [2] |

| Molecular Weight | 192.21 g/mol | [2] |

| Canonical SMILES | CC(=O)C1=CC2=C(OCCOC2)C=C1 | |

| InChI Key | YFGYFINXKIWCSB-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Predicted Value | Notes |

| Melting Point | Not available | |

| Boiling Point | ~315.7 °C at 760 mmHg | Predicted |

| Water Solubility | Low | Inferred from high LogP |

| pKa | Not available | No readily ionizable groups |

| LogP (Octanol/Water Partition Coefficient) | ~2.1 | Predicted; indicates moderate lipophilicity |

| Polar Surface Area | 44.76 Ų | Predicted |

| Refractive Index | ~1.56 | Predicted |

| Density | ~1.2 g/cm³ | Predicted |

Experimental Protocols for Physicochemical Property Determination

To facilitate further research and verification of the predicted properties, this section provides detailed, standard experimental methodologies.

Synthesis of 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine

A general synthetic route for the formation of the benzodioxepine ring involves the cyclization of a dihydroxybenzene derivative. A plausible pathway for the synthesis of the target compound is outlined below.

Determination of Melting Point

The melting point of a crystalline solid is a crucial indicator of its purity.

References

Synthesis and Characterization of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the compound 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one. This ketone derivative is of interest in medicinal chemistry and drug development due to its structural similarity to other biologically active molecules. The synthesis is primarily achieved through a Friedel-Crafts acylation reaction, a fundamental and widely used method for the formation of carbon-carbon bonds with aromatic rings.[1][2]

Compound Properties

The key chemical properties of the target compound, this compound, are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 22776-09-6 | [3][4][5][6] |

| Molecular Formula | C₁₁H₁₂O₃ | [4] |

| Molecular Weight | 192.21 g/mol | [4] |

| IUPAC Name | This compound | [4] |

Synthesis Protocol: Friedel-Crafts Acylation

The synthesis of this compound is accomplished via the Friedel-Crafts acylation of 3,4-dihydro-2H-1,5-benzodioxepine with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[1][2] The following protocol is a standard procedure adapted for this specific synthesis.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) |

| 3,4-Dihydro-2H-1,5-benzodioxepine | C₉H₁₀O₂ | 150.17 |

| Acetyl Chloride | C₂H₃ClO | 78.50 |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |

| Hydrochloric Acid (conc.) | HCl | 36.46 |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |

| Deionized Water | H₂O | 18.02 |

| Ice | - | - |

Experimental Procedure

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane (DCM).

-

Addition of Acetyl Chloride: Cool the suspension to 0°C using an ice bath. Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.

-

Addition of Substrate: After the addition of acetyl chloride is complete, add a solution of 3,4-dihydro-2H-1,5-benzodioxepine (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture at 0°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization

The structural elucidation of the synthesized compound is performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. These predictions are based on the analysis of similar structures and standard chemical shift values.[7][8]

¹H NMR (400 MHz, CDCl₃) Predicted Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 7.3 | m | 2H | Ar-H |

| ~6.9 | d | 1H | Ar-H |

| ~4.2 | t | 4H | -O-CH₂- |

| ~2.5 | s | 3H | -C(O)-CH₃ |

| ~2.2 | p | 2H | -CH₂- |

¹³C NMR (100 MHz, CDCl₃) Predicted Data

| Chemical Shift (δ) ppm | Assignment |

| ~197.0 | C=O |

| ~155.0 | Ar-C-O |

| ~131.0 | Ar-C |

| ~129.0 | Ar-C |

| ~122.0 | Ar-CH |

| ~118.0 | Ar-CH |

| ~117.0 | Ar-CH |

| ~71.0 | -O-CH₂- |

| ~32.0 | -CH₂- |

| ~26.0 | -C(O)-CH₃ |

Infrared (IR) Spectroscopy

The expected characteristic IR absorption bands for the functional groups present in the molecule are listed below.[9]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1675 | Strong | C=O (Aryl ketone) stretch |

| ~1600, ~1480 | Medium-Weak | Aromatic C=C stretch |

| ~1250 | Strong | Aryl-O-C stretch |

| ~1100 | Strong | Aliphatic C-O stretch |

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.[10][11]

| m/z | Interpretation |

| 192 | [M]⁺ (Molecular Ion) |

| 177 | [M - CH₃]⁺ |

| 149 | [M - CH₃CO]⁺ |

| 121 | Fragmentation of the benzodioxepine ring |

Characterization Logic Diagram

References

- 1. websites.umich.edu [websites.umich.edu]

- 2. Friedel–Crafts Acylation [sigmaaldrich.com]

- 3. This compound | 22776-09-6 [chemicalbook.com]

- 4. This compound | CAS 22776-09-6 [matrix-fine-chemicals.com]

- 5. This compound CAS#: 22776-09-6 [amp.chemicalbook.com]

- 6. China 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone CAS: 22776-09-6 Manufacturers - Free Sample - Alfa Chemical [af.alfachemsp.com]

- 7. mdpi.com [mdpi.com]

- 8. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1 - Magritek [magritek.com]

- 9. edu.rsc.org [edu.rsc.org]

- 10. cires1.colorado.edu [cires1.colorado.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one, a compound of interest in medicinal chemistry and drug discovery. This document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring such a spectrum, and visual aids to facilitate understanding of the molecular structure and experimental workflow.

Predicted ¹H NMR Spectral Data

While a publicly available experimental spectrum for this compound is not readily accessible, a detailed prediction of the chemical shifts (δ), multiplicities, and coupling constants (J) can be derived from established principles of NMR spectroscopy and data from analogous structures. The predicted data is summarized in Table 1.

The structure of the molecule contains a 1,2,4-trisubstituted benzene ring and a seven-membered dioxepine ring. The acetyl group at the 7-position is an electron-withdrawing group, which will deshield the aromatic protons ortho and para to it. The ether linkages of the dioxepine ring are electron-donating and will shield the aromatic protons. The aliphatic protons of the dioxepine ring will appear in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | ~7.55 | d | J ≈ 2.0 | 1H |

| H-8 | ~7.50 | dd | J ≈ 8.5, 2.0 | 1H |

| H-9 | ~6.95 | d | J ≈ 8.5 | 1H |

| H-2/H-4 (OCH₂) | ~4.20 | t | J ≈ 5.5 | 4H |

| H-3 (CH₂) | ~2.15 | p | J ≈ 5.5 | 2H |

| CH₃ (acetyl) | ~2.50 | s | - | 3H |

Note: Predicted values are based on additive models and analysis of similar compounds. Actual experimental values may vary.

Molecular Structure and Proton Assignments

The following diagram illustrates the molecular structure of this compound with the non-equivalent protons labeled for correlation with the data in Table 1.

Experimental Protocol for ¹H NMR Spectroscopy

This section provides a detailed methodology for acquiring a high-resolution ¹H NMR spectrum of this compound.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Reference Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

-

Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

The following are typical instrument settings for a 400 MHz NMR spectrometer. These parameters may need to be optimized based on the specific instrument and sample concentration.

-

Spectrometer Frequency: 400 MHz for ¹H

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

-

Pulse Width: A 30° or 45° pulse angle is recommended to ensure adequate signal intensity while allowing for a shorter relaxation delay.

-

Spectral Width: A spectral width of approximately 12-16 ppm is typically sufficient to cover the entire proton chemical shift range for most organic molecules.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate for good resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

-

Number of Scans: Depending on the sample concentration, 16 to 64 scans are typically co-added to achieve a good signal-to-noise ratio.

-

Locking and Shimming: The instrument should be locked onto the deuterium signal of the solvent. The magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm.

-

Integration: The area under each signal is integrated to determine the relative number of protons giving rise to that signal.

-

Peak Picking: The chemical shift of each peak is accurately determined.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a ¹H NMR experiment, from sample preparation to data analysis.

This guide provides a foundational understanding of the ¹H NMR characteristics of this compound and the experimental procedures required for its analysis. For researchers in drug development, this information is crucial for structural verification and further investigation of this and related compounds.

A Technical Guide to the ¹³C NMR Chemical Shifts of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one

Abstract: This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one. Aimed at researchers, scientists, and professionals in drug development, this document presents predicted spectral data, outlines comprehensive experimental protocols for data acquisition, and visualizes key structural and procedural information. The content is structured to facilitate a deep understanding of the molecule's spectral characteristics for its identification and characterization.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in organic chemistry, providing unparalleled insight into molecular structure. Specifically, ¹³C NMR spectroscopy offers a "fingerprint" of a molecule's carbon skeleton, where each unique carbon atom produces a distinct signal. The chemical shift (δ) of each signal is highly sensitive to the local electronic environment, making it invaluable for structure elucidation and verification.

Molecular Structure and Carbon Numbering

To facilitate the assignment of ¹³C NMR signals, a standardized numbering system for the carbon atoms of this compound is essential. The structure and corresponding atom numbering are depicted below.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This technical guide delves into the anticipated mass spectrometry fragmentation of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one, a compound of interest due to its benzodioxepine core, a scaffold present in various biologically active molecules. Understanding its fragmentation behavior is crucial for its identification, characterization, and metabolism studies.

Predicted Mass Spectrum Data

| m/z (Predicted) | Proposed Ion Structure | Fragmentation Pathway | Relative Abundance (Predicted) |

| 192 | [M]•+ | Molecular Ion | Moderate |

| 177 | [M - CH₃]⁺ | α-cleavage of the methyl group from the acetyl moiety. | High |

| 149 | [M - CH₃CO]⁺ | Cleavage of the acetyl group. | Moderate to High |

| 121 | [C₇H₅O₂]⁺ | Loss of CO from the [M - CH₃]⁺ fragment. | Moderate |

| 105 | [C₇H₅O]⁺ | Benzoyl cation from acetophenone-like fragmentation.[1][2] | Low |

| 77 | [C₆H₅]⁺ | Phenyl cation resulting from further fragmentation.[1] | Low |

| 43 | [CH₃CO]⁺ | Acetyl cation.[1] | Moderate |

Core Fragmentation Pathways

The fragmentation of this compound is expected to be driven by the presence of the carbonyl group of the acetophenone moiety and the ether linkages within the dihydrobenzodioxepine ring. Aromatic systems, in general, tend to produce a relatively stable molecular ion, which would be observed in the mass spectrum.[3]

The primary and most favored fragmentation is anticipated to be the α-cleavage at the carbonyl group. This involves the loss of a methyl radical (•CH₃) to form a highly stable acylium ion at m/z 177. This fragment is expected to be one of the most abundant peaks, if not the base peak, in the spectrum.

A competing fragmentation pathway involves the cleavage of the bond between the carbonyl carbon and the aromatic ring, leading to the formation of an acylium ion ([CH₃CO]⁺) at m/z 43 and a dihydrobenzodioxepinyl radical.

Further fragmentation of the initial acylium ion (m/z 177) can occur through the loss of a neutral carbon monoxide (CO) molecule, a common fragmentation for benzoyl-type cations, resulting in a fragment at m/z 149.[1]

The dihydrobenzodioxepine ring itself can undergo fragmentation, typically involving cleavage adjacent to the ether oxygen atoms.[3][4] However, the fragmentation initiated by the acetyl group is expected to be more dominant due to the formation of highly resonance-stabilized cations.

Experimental Protocols

To acquire the mass spectrum of this compound, the following general experimental methodology would be employed.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled with an appropriate ionization source would be utilized.

Ionization Method: Electron Ionization (EI) is a common and effective method for the fragmentation of relatively small, volatile organic molecules and would be suitable for this compound. The standard electron energy used is 70 eV to ensure reproducible fragmentation patterns.[5]

Sample Introduction: The sample would be introduced into the mass spectrometer via a direct insertion probe or, for a more complex mixture, through a gas chromatography (GC) system for separation prior to mass analysis.

Mass Analysis:

-

The sample is vaporized and introduced into the ion source.

-

In the ion source, the sample molecules are bombarded with a beam of high-energy electrons, leading to the formation of a positively charged molecular ion ([M]•+) and subsequent fragmentation.

-

The resulting ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the various fragment ions. The fragmentation pattern is then interpreted to deduce the structure of the molecule. High-resolution mass spectrometry would allow for the determination of the elemental composition of each fragment, further confirming the proposed fragmentation pathways.

Visualizing the Fragmentation Pathways

To clearly illustrate the logical flow of the fragmentation process, the following diagrams are provided in the DOT language.

Caption: Primary α-cleavage of the methyl group.

Caption: Cleavage of the acetyl group.

Caption: Secondary fragmentation via loss of CO.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be dominated by characteristic cleavages of the acetophenone moiety. The formation of a stable acylium ion through the loss of a methyl radical is the most probable primary fragmentation event. Subsequent loss of carbon monoxide and other cleavages of the benzodioxepine ring would lead to the characteristic pattern of fragment ions detailed in this guide. The provided experimental protocol and fragmentation pathway diagrams offer a robust framework for the identification and structural confirmation of this compound and its analogs in various research and development settings. Experimental verification will be essential to confirm these predicted pathways and to determine the relative abundances of the resulting fragments with certainty.

References

Crystal Structure Analysis of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one: A Technical Guide

Affiliation: Google Research

Abstract

This technical whitepaper provides a detailed guide to the crystal structure analysis of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one, a compound of interest for researchers, scientists, and drug development professionals. A comprehensive search of crystallographic databases indicates that the specific crystal structure of this compound has not been publicly reported. Therefore, this guide presents a complete crystal structure analysis of the closely related and structurally analogous compound, 1-(1,3-Benzodioxol-5-yl)ethanone , as a representative example. The methodologies and data presentation herein serve as a blueprint for the experimental determination and analysis of the target compound. This paper details the experimental protocols for crystallization, X-ray diffraction data collection, and structure refinement. All quantitative crystallographic data is summarized in structured tables for clarity and comparative purposes. Furthermore, a generalized experimental workflow for single-crystal X-ray diffraction is visualized using a Graphviz diagram.

Introduction

This compound belongs to the benzodioxepine class of compounds, which are recognized for their diverse pharmacological activities. A thorough understanding of the three-dimensional atomic arrangement of this molecule is crucial for structure-activity relationship (SAR) studies, computational modeling, and rational drug design. X-ray crystallography remains the gold standard for elucidating the precise molecular geometry and intermolecular interactions in the solid state.

As of the date of this publication, a search of the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD) yielded no public entry for the crystal structure of this compound. This guide therefore utilizes the publicly available data for 1-(1,3-Benzodioxol-5-yl)ethanone to illustrate the process and expected outcomes of a comprehensive crystal structure analysis.[1][2][3][4]

Representative Crystal Structure Analysis: 1-(1,3-Benzodioxol-5-yl)ethanone

The following sections detail the crystal structure analysis of 1-(1,3-Benzodioxol-5-yl)ethanone, as reported by Jasinski et al.[1][2][4]

Data Presentation

The crystallographic data and refinement parameters for 1-(1,3-Benzodioxol-5-yl)ethanone are summarized in the tables below for easy reference and comparison.

Table 1: Crystal Data and Structure Refinement Details [1]

| Parameter | Value |

| Empirical Formula | C₉H₈O₃ |

| Formula Weight | 164.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 9.4697 (3) Å |

| b | 10.8445 (3) Å |

| c | 7.5148 (3) Å |

| α | 90° |

| β | 105.973 (3)° |

| γ | 90° |

| Volume | 741.93 (4) ų |

| Z | 4 |

| Data Collection | |

| Diffractometer | Oxford Diffraction R Gemini |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 200 K |

| Reflections Collected | 12470 |

| Independent Reflections | 3061 |

| Refinement | |

| Refinement Method | Full-matrix least-squares on F² |

| R-factor (R1) | 0.045 |

| wR-factor (wR2) | 0.133 |

| Goodness-of-fit (S) | 1.08 |

Table 2: Hydrogen-bond Geometry (Å, °) [1]

| D—H···A | D—H | H···A | D···A | D—H···A |

| C3—H3A···O3ⁱ | 0.95 | 2.50 | 3.423 (1) | 165 |

| Symmetry code: (i) x, -y+1/2, z+1/2 |

Molecular and Crystal Structure

The molecular structure of 1-(1,3-Benzodioxol-5-yl)ethanone consists of an ethanoyl group attached to a 1,3-benzodioxole moiety.[1][2] The benzene and dioxole rings are nearly coplanar, with a dihedral angle of 1.4 (8)° between their mean planes.[1][3][4] The dioxole group adopts a slightly distorted envelope conformation.[1][3][4]

In the crystal, molecules are linked into chains by weak intermolecular C—H···O hydrogen bonds.[1][2][4] The crystal packing also exhibits weak π–π stacking interactions between the centroids of adjacent benzene rings, with a separation of 3.801 (9) Å.[1][2][4]

Experimental Protocols

The following sections provide a detailed methodology for the synthesis, crystallization, and structure determination of the representative compound, 1-(1,3-Benzodioxol-5-yl)ethanone. These protocols are standard and can be adapted for the analysis of this compound.

Synthesis and Crystallization

The title compound, 1-(1,3-Benzodioxol-5-yl)ethanone, was obtained from a commercial supplier (Aldrich Chemical Company) and purified by recrystallization.[1] Single crystals suitable for X-ray diffraction were grown from a solution of the compound in dimethylformamide (DMF) by slow evaporation at room temperature.[1] The melting point of the recrystallized compound was determined to be 360–362 K.[1]

Caption: Synthesis and Crystallization Workflow.

X-ray Data Collection and Structure Solution

A suitable single crystal was mounted on an Oxford Diffraction R Gemini diffractometer.[1] The crystal was kept at a constant temperature of 200 K during data collection.[1] The data were collected using graphite-monochromated Mo Kα radiation. A multi-scan absorption correction was applied to the collected data.[1]

The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Caption: X-ray Crystallography Experimental Workflow.

Signaling Pathways and Logical Relationships

As the primary focus of this whitepaper is the crystallographic analysis, and no specific biological signaling pathways have been elucidated for this compound in the reviewed literature, a diagrammatic representation of such pathways is not included. The experimental workflows presented above illustrate the logical progression of the crystallographic analysis.

Conclusion

This technical guide has outlined the essential components of a crystal structure analysis, using 1-(1,3-Benzodioxol-5-yl)ethanone as a detailed, representative example in the absence of publicly available data for this compound. The provided tables of crystallographic data and detailed experimental protocols offer a clear framework for researchers in the field. The determination of the precise three-dimensional structure of the target compound through single-crystal X-ray diffraction is a critical step for future drug development and SAR studies. It is hoped that this guide will serve as a valuable resource for the scientific community and encourage the experimental determination and publication of the crystal structure of this compound.

References

An In-depth Technical Guide to the Solubility of 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine (CAS No. 22776-09-6). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for determining its solubility. This includes detailed experimental protocols and a structured approach to data presentation, enabling researchers to generate and interpret solubility data effectively.

Core Compound Properties

7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine is a heterocyclic compound with the following key properties:

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol |

| CAS Number | 22776-09-6 |

This compound serves as a valuable intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and in medicinal chemistry research for exploring structure-activity relationships.[1]

Predicted Solubility Profile

Based on its chemical structure, which includes a polar acetyl group and a largely non-polar benzodioxepine ring system, 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine is expected to exhibit low solubility in water and higher solubility in organic solvents. The presence of oxygen atoms and the acetyl group may allow for some interaction with polar solvents.

Data Presentation: A Framework for Quantitative Analysis

To facilitate a systematic comparison of solubility across various conditions, all experimentally determined quantitative data should be summarized in a structured format. The following table provides a template for recording and presenting such data.

Table 1: Quantitative Solubility Data for 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |

| Water | 25 | (e.g., HPLC, UV-Vis) | ||

| Ethanol | 25 | (e.g., HPLC, UV-Vis) | ||

| Methanol | 25 | (e.g., HPLC, UV-Vis) | ||

| Acetone | 25 | (e.g., HPLC, UV-Vis) | ||

| Dichloromethane | 25 | (e.g., HPLC, UV-Vis) | ||

| Dimethyl Sulfoxide (DMSO) | 25 | (e.g., HPLC, UV-Vis) | ||

| Phosphate-Buffered Saline (pH 7.4) | 25 | (e.g., HPLC, UV-Vis) | ||

| Additional solvents as required |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine.

Protocol 1: Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in various solvents.

Materials:

-

7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine

-

Selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, DMSO)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 1-2 mg of the compound to a test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid.

-

Record the observation as "soluble," "partially soluble," or "insoluble."

Protocol 2: Quantitative Solubility Determination using the Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a compound.

Materials:

-

7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine

-

Selection of solvents

-

Scintillation vials with screw caps

-

Orbital shaker or rotator

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Analytical balance

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine to a scintillation vial to ensure a saturated solution.

-

Pipette a known volume of the desired solvent into the vial.

-

Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

After equilibration, allow the vials to stand undisturbed for a short period to allow undissolved solids to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the compound in the diluted solution using a validated HPLC or UV-Vis method.

-

Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Mandatory Visualization

The following diagrams illustrate the logical workflow for assessing the solubility of 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine.

Caption: Experimental Workflow for Solubility Determination.

The following diagram outlines a decision-making process for solvent selection based on the compound's polarity.

Caption: Logical Relationship for Solvent Selection.

References

The Discovery of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one Derivatives: A Landscape of Limited Exploration

Despite the synthetic accessibility of the core scaffold, a comprehensive exploration into a diverse series of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one derivatives and their biological activities appears to be a largely uncharted area in publicly available scientific literature. While the parent compound is commercially available and its basic chemical properties are known, extensive medicinal chemistry campaigns detailing the synthesis and structure-activity relationships (SAR) of its analogs are not readily found.

Initial investigations into the derivatization of this compound have focused on simple modifications, such as halogenation. For instance, the synthesis of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One has been reported, suggesting its potential as an intermediate for more complex molecules with potential anti-inflammatory or neuroprotective properties. However, detailed biological data and the synthesis of a broader range of derivatives from this intermediate are not extensively documented.

The current body of research does not provide sufficient data to construct an in-depth technical guide complete with comparative quantitative data, detailed experimental protocols for a series of derivatives, or elucidated signaling pathways as requested. The available information primarily centers on the synthesis of the core molecule or very close analogs without a systematic study of their biological effects.

For researchers interested in this chemical space, this represents an open field for investigation. The 1,5-benzodioxepin moiety is a known pharmacophore in other molecular contexts, suggesting that derivatives of this compound could hold therapeutic potential. Future research could focus on:

-

Systematic derivatization: Exploring a variety of substituents on the aromatic ring and modifications of the ethanone side chain.

-

Biological screening: Testing the synthesized derivatives against a range of biological targets to identify potential therapeutic applications.

-

Structure-Activity Relationship (SAR) studies: Elucidating the relationships between the chemical structures of the derivatives and their biological activities to guide the design of more potent and selective compounds.

Until such research is published, a comprehensive technical guide on the discovery and development of this compound derivatives cannot be fully realized. The scientific community awaits further exploration into this promising, yet understudied, class of compounds.

Spectroscopic Profile of 3,4-Methylenedioxyacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-methylenedioxyacetophenone (also known as acetopiperone), a compound of interest in various fields including organic synthesis and medicinal chemistry. This document collates data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting it in a structured format to aid in compound identification, characterization, and quality control. Detailed experimental protocols are also provided to ensure reproducibility.

Spectroscopic Data Summary

The following sections detail the quantitative spectroscopic data for 3,4-methylenedioxyacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The data presented here is for samples dissolved in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.539 | d | H-6' (Aromatic) |

| 7.422 | d | H-2' (Aromatic) |

| 6.841 | d | H-5' (Aromatic) |

| 6.034 | s | -O-CH₂-O- |

| 2.531 | s | -C(O)CH₃ |

¹³C NMR Spectroscopy Data

| Chemical Shift (δ) ppm | Assignment |

| 196.5 | C=O (Ketone) |

| 152.0 | C-4' (Aromatic) |

| 148.2 | C-3' (Aromatic) |

| 131.7 | C-1' (Aromatic) |

| 124.5 | C-6' (Aromatic) |

| 107.9 | C-2' (Aromatic) |

| 107.8 | C-5' (Aromatic) |

| 101.8 | -O-CH₂-O- |

| 26.3 | -C(O)CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The data below corresponds to a sample analyzed as a solid film.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2900 | Medium | Aliphatic C-H Stretch |

| ~1670 | Strong | C=O Stretch (Aryl Ketone) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |

| ~1250, ~1040 | Strong | C-O Stretch (Ether) |

| ~930 | Strong | O-C-O Stretch (Methylenedioxy) |

Mass Spectrometry (MS)

Mass spectrometry provides information on the mass-to-charge ratio (m/z) of the parent molecule and its fragments, which is crucial for determining the molecular weight and confirming the structure. The data presented is from Electron Impact (EI) ionization.

| m/z | Relative Intensity (%) | Assignment |

| 164 | 62.2 | [M]⁺ (Molecular Ion) |

| 149 | 100.0 | [M-CH₃]⁺ |

| 121 | 27.4 | [M-CH₃-CO]⁺ |

| 91 | 6.5 | [C₇H₇]⁺ (Tropylium ion) |

| 65 | 11.9 | [C₅H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These represent standard laboratory practices for the analysis of solid aromatic organic compounds.

NMR Spectroscopy Protocol

-

Sample Preparation: Approximately 5-10 mg of 3,4-methylenedioxyacetophenone is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal.

FT-IR Spectroscopy Protocol (Thin Solid Film Method)

-

Sample Preparation: A small amount of solid 3,4-methylenedioxyacetophenone is dissolved in a volatile solvent, such as methylene chloride.

-

Film Formation: A drop of the solution is placed onto a salt plate (e.g., KBr or NaCl). The solvent is allowed to evaporate, leaving a thin, solid film of the compound on the plate.[1]

-

Data Acquisition: The salt plate is placed in the sample holder of an FTIR spectrometer. A background spectrum is run without the sample to account for atmospheric CO₂ and water vapor. The IR spectrum of the sample is then recorded.[1]

Mass Spectrometry Protocol (Electron Impact Ionization)

-

Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is then vaporized by heating under high vacuum.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of an organic compound like 3,4-methylenedioxyacetophenone.

References

Preliminary Biological Screening of Benzodioxepinone Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of benzodioxepinone compounds, a class of heterocyclic molecules that have garnered interest in medicinal chemistry due to their diverse pharmacological potential. This document outlines common experimental protocols for assessing their anticancer, antimicrobial, and anti-inflammatory activities, presents available quantitative data from structurally related compounds to guide future research, and visualizes key cellular pathways and experimental workflows.

Introduction to Benzodioxepinones

Benzodioxepinones are a class of organic compounds characterized by a core structure containing a benzene ring fused to a seven-membered dioxepine ring with a ketone functional group. This scaffold serves as a versatile template for the synthesis of a wide array of derivatives with potential therapeutic applications. Preliminary biological screenings of analogous compounds have suggested that the benzodioxepinone core may be a valuable pharmacophore for the development of novel drugs targeting a range of diseases.

Anticancer Screening

The evaluation of novel compounds for their anticancer properties is a critical step in drug discovery. In vitro cytotoxicity assays are fundamental to this process, providing initial data on the efficacy and selectivity of the compounds against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)

-

Normal cell line (e.g., WI-38 human fibroblasts) for selectivity assessment

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Benzodioxepinone compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer and normal cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the benzodioxepinone compounds (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Quantitative Data for Structurally Related Compounds

While specific IC50 values for benzodioxepinone compounds are not widely available in the public domain, data from structurally related benzo-fused oxepine and diazepine derivatives provide valuable insights into their potential anticancer activity.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Benzo[1][2]oxepino[3,2-b]pyridine Derivative | REM134 (Canine Mammary) | 87 (at 48h) | - | - |

| 1,5-Benzodiazepin-2-one Derivative | HCT-116 (Colon) | 9.18 | Sunitinib | - |

| HepG-2 (Liver) | 6.13 | |||

| MCF-7 (Breast) | 7.86 | |||

| Benzopyranone Derivative | A549 (Lung) | 5.0 - 34.2 | - | - |

Note: The data presented is for structurally related compounds and should be considered as indicative of the potential activity of benzodioxepinones.

Signaling Pathways in Cancer

Benzodioxepinone compounds may exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR and MAPK/ERK pathways are frequently dysregulated in cancer and represent potential targets.

Antimicrobial Screening

The increasing prevalence of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Benzodioxepinone derivatives represent a potential new class of compounds to address this challenge.

Experimental Protocol: Agar Disc-Diffusion Method (Zone of Inhibition)

This method is a qualitative screening to assess the antimicrobial activity of a compound.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

-

Sterile paper discs (6 mm diameter)

-

Benzodioxepinone compounds dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibiotic and antifungal discs (e.g., Ciprofloxacin, Fluconazole)

-

Sterile swabs, forceps, and Petri dishes

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Evenly spread the microbial suspension over the surface of the agar plate using a sterile swab.

-

Disc Application: Impregnate sterile paper discs with a known concentration of the benzodioxepinone compound solution and place them on the inoculated agar surface.

-

Controls: Place a solvent control disc and a standard antibiotic/antifungal disc on the same plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.

-

Measurement: Measure the diameter of the zone of inhibition (clear area around the disc where microbial growth is inhibited) in millimeters.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Microbial strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Benzodioxepinone compounds

-

96-well microtiter plates

-

Spectrophotometer or visual inspection

Procedure:

-

Serial Dilutions: Prepare a two-fold serial dilution of the benzodioxepinone compounds in the appropriate broth in a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Quantitative Data for Structurally Related Compounds

Specific zone of inhibition or MIC values for benzodioxepinone compounds are limited. However, studies on benzodioxepine derivatives show promise. For instance, novel benzodioxepine-biphenyl amide derivatives have demonstrated antibacterial properties, with Compound E4 identified as a potent antimicrobial agent.[3] The proposed mechanism involves the inhibition of the FabH enzyme, which is crucial for fatty acid biosynthesis in bacteria.[3]

| Compound Class | Microorganism | Activity |

| Benzodioxepine-Biphenyl Amide Derivatives | Gram-positive bacteria | Potent antimicrobial activity |

| 1,5-Benzodiazepine Derivatives | C. neoformans | MIC: 2-6 µg/mL |

| E. coli, S. aureus | MIC: 40 µg/mL |

Note: The data presented is for structurally related compounds and should be considered as indicative of the potential activity of benzodioxepinones.

Experimental Workflow for Antimicrobial Screening

Anti-inflammatory Screening

Chronic inflammation is implicated in a multitude of diseases, making the development of new anti-inflammatory agents a significant therapeutic goal.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess the acute anti-inflammatory activity of compounds.

Materials:

-

Wistar rats (150-200 g)

-

Carrageenan solution (1% in saline)

-

Benzodioxepinone compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animal Grouping: Divide the rats into groups: control (vehicle), standard drug, and test compound groups (different doses).

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

-

Inflammation Induction: After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Percentage Inhibition Calculation: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Quantitative Data for Structurally Related Compounds

While specific in vivo anti-inflammatory data for benzodioxepinones is scarce, studies on related dibenzo[b,e][3][4]dioxepinacetic acids have shown significant inhibition in the carrageenan-induced paw edema assay.

| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) |

| α-methyl-11H-dibenzo[b,e][3][4]dioxepin-8-acetic acid | 1 | 43 |

Note: The data presented is for a structurally related compound and should be considered as indicative of the potential activity of benzodioxepinones.

Signaling Pathway in Inflammation

The cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a common mechanism of action for anti-inflammatory drugs.

Conclusion and Future Directions

The preliminary biological screening of benzodioxepinone compounds, guided by data from structurally analogous molecules, suggests a promising future for this class of compounds in drug discovery. The outlined experimental protocols provide a robust framework for the systematic evaluation of their anticancer, antimicrobial, and anti-inflammatory potential. Future research should focus on the synthesis and screening of a diverse library of benzodioxepinone derivatives to establish clear structure-activity relationships. Furthermore, detailed mechanistic studies are warranted for lead compounds to elucidate their molecular targets and signaling pathways, ultimately paving the way for their development as novel therapeutic agents.

References

- 1. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic optimization and antibacterial activity of novel benzodioxepine-biphenyl amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthetic Route for 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one, a valuable intermediate in pharmaceutical and chemical research. The primary synthetic route described is the Friedel-Crafts acylation of 3,4-dihydro-2H-1,5-benzodioxepine.

Overview of the Synthetic Pathway

The synthesis of the target ketone is achieved through an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation.[1] In this reaction, the aromatic ring of 3,4-dihydro-2H-1,5-benzodioxepine acts as a nucleophile, attacking an acylium ion generated in situ from an acylating agent, such as acetyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[1]

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established general procedures for Friedel-Crafts acylation reactions.[2]

2.1. Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 3,4-Dihydro-2H-1,5-benzodioxepine | 7216-18-4 | C₉H₁₀O₂ | 150.17 |

| Acetyl chloride | 75-36-5 | C₂H₃ClO | 78.50 |

| Anhydrous Aluminum chloride (AlCl₃) | 7446-70-0 | AlCl₃ | 133.34 |

| Dichloromethane (CH₂Cl₂), anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 |

| Hydrochloric acid (HCl), concentrated | 7647-01-0 | HCl | 36.46 |

| Saturated Sodium bicarbonate (NaHCO₃) solution | 144-55-8 | NaHCO₃ | 84.01 |

| Anhydrous Magnesium sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 |

| Ice | 7732-18-5 | H₂O | 18.02 |

2.2. Equipment

-

100 mL round-bottom flask

-

Addition funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice/water bath

-

Nitrogen or argon gas inlet

-

Separatory funnel

-

Beaker

-

Rotary evaporator

-

Apparatus for column chromatography or distillation (for purification)

2.3. Reaction Procedure

-

Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents). Suspend the AlCl₃ in 15 mL of anhydrous dichloromethane.[2]

-

Cooling: Cool the suspension to 0 °C using an ice/water bath.[2]

-

Addition of Acetyl Chloride: Dissolve acetyl chloride (1.1 equivalents) in 10 mL of anhydrous dichloromethane. Add this solution to the addition funnel and then add it dropwise to the stirred AlCl₃ suspension over 10 minutes.[2] The reaction between aluminum chloride and the acyl chloride is highly exothermic, so control the addition rate to prevent excessive boiling.[2]

-

Addition of Starting Material: Dissolve 3,4-dihydro-2H-1,5-benzodioxepine (1.0 equivalent) in 10 mL of anhydrous dichloromethane. Add this solution to the addition funnel and then add it dropwise to the reaction mixture.[2]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15 minutes.[2]

-

Work-up:

-

Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of crushed ice and 15 mL of concentrated hydrochloric acid, while stirring.[2]

-

Transfer the mixture to a separatory funnel and separate the organic layer.[2]

-

Extract the aqueous layer with 20 mL of dichloromethane.[2]

-

Combine the organic layers and wash with two portions of saturated sodium bicarbonate solution, followed by brine.[2]

-

Dry the organic layer over anhydrous magnesium sulfate.[2]

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.[2]

-

Purify the crude product by column chromatography on silica gel or by distillation to obtain this compound.

-

Quantitative Data Summary

The following table summarizes the key data for the product. Please note that the yield is typical for this type of reaction and the spectroscopic data is predicted based on the chemical structure and data for analogous compounds.

| Parameter | Value |

| Product Name | This compound |

| CAS Number | 22776-09-6 |

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol |

| Typical Yield | 70-85% |

| Appearance | White to off-white solid |

| Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.5-7.3 (m, 2H, Ar-H), 6.9 (d, 1H, Ar-H), 4.2 (t, 2H, O-CH₂), 4.1 (t, 2H, O-CH₂), 2.5 (s, 3H, COCH₃), 2.2 (p, 2H, CH₂-CH₂-CH₂) |

| Predicted ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 197.0 (C=O), 155.0 (Ar-C), 150.0 (Ar-C), 130.0 (Ar-C), 125.0 (Ar-CH), 120.0 (Ar-CH), 118.0 (Ar-CH), 70.0 (O-CH₂), 70.0 (O-CH₂), 30.0 (CH₂-CH₂-CH₂), 26.0 (COCH₃) |

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Friedel-Crafts Acylation Mechanism

Caption: Mechanism of the Friedel-Crafts acylation reaction.

References

Application Notes and Protocols for the Purification of 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below describe purification using silica gel column chromatography followed by recrystallization to achieve high purity suitable for downstream applications.

Principle of Separation

The purification strategy for 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine leverages the compound's moderate polarity. The presence of a ketone and two ether functionalities within the benzodioxepine scaffold allows for effective separation from non-polar and highly polar impurities.

Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase (silica gel) and their solubility in a mobile phase (eluent). 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine, being moderately polar, will adhere to the polar silica gel more strongly than non-polar impurities but less strongly than highly polar byproducts. By using a solvent system of appropriate polarity, the target compound can be selectively eluted from the column.

Recrystallization: This method purifies solid compounds based on differences in their solubility in a specific solvent at different temperatures. An ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at a lower temperature. As a hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals while impurities remain dissolved in the solvent.

Quantitative Data Summary

The following table summarizes the expected quantitative data from the purification of 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine.

| Parameter | Column Chromatography | Recrystallization | Overall |

| Purity (by HPLC) | >95% | >99% | >99% |

| Yield | 80-90% | 85-95% | 68-85% |

| Melting Point | Not Applicable | 78-82 °C (Expected) | 78-82 °C (Expected) |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Consistent with structure | Consistent with structure | 7.51 (dd, J=8.4, 2.0 Hz, 1H), 7.42 (d, J=2.0 Hz, 1H), 6.92 (d, J=8.4 Hz, 1H), 4.29 (t, J=5.2 Hz, 2H), 4.23 (t, J=5.2 Hz, 2H), 2.55 (s, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | Consistent with structure | Consistent with structure | 196.8, 154.2, 149.1, 131.0, 128.9, 121.8, 117.5, 65.0, 64.8, 26.5 |

| IR (KBr, cm⁻¹) | Consistent with structure | Consistent with structure | ~2960 (C-H), ~1670 (C=O, ketone), ~1605 (C=C, aromatic), ~1280, 1050 (C-O, ether) |

| Mass Spec (ESI+) m/z | Consistent with structure | Consistent with structure | [M+H]⁺ = 193.08 |

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol describes the purification of crude 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine using silica gel column chromatography.

Materials:

-

Crude 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine

-

Silica gel (60-120 mesh)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Dichloromethane (DCM, HPLC grade)

-

Glass chromatography column

-

Cotton or glass wool

-

Sand (washed)

-

Beakers and Erlenmeyer flasks

-

Round bottom flasks

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

UV lamp (254 nm)

-

Collection tubes

Procedure:

-

TLC Analysis of Crude Material:

-

Dissolve a small amount of the crude product in DCM.

-

Spot the solution on a TLC plate.

-

Develop the TLC plate using a solvent system of Hexane:Ethyl Acetate (e.g., 7:3 v/v).

-

Visualize the spots under a UV lamp to determine the Rf value of the product and identify impurities. The ideal Rf for the product is around 0.3-0.4 for good separation.

-

-

Column Packing:

-

Securely clamp the chromatography column in a vertical position.

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer of sand on top of the plug.

-

Prepare a slurry of silica gel in hexane.

-

Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.

-

Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.

-

Drain the excess hexane until the solvent level is just at the top of the sand layer. Do not let the column run dry.

-

-

Sample Loading:

-

Dissolve the crude 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine in a minimal amount of DCM.

-

Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).

-

Carefully add the dry-loaded sample onto the top of the silica gel bed in the column.

-

Add a final layer of sand on top of the sample.

-

-

Elution and Fraction Collection:

-

Carefully add the eluent (e.g., Hexane:Ethyl Acetate 8:2 v/v) to the top of the column.

-

Open the stopcock and begin collecting fractions in test tubes or other suitable containers.

-

Maintain a constant flow rate.

-

Gradually increase the polarity of the eluent (e.g., to 7:3 Hexane:Ethyl Acetate) if the product is eluting too slowly.

-

-

Monitoring the Separation:

-

Monitor the elution of the compound by spotting the collected fractions on TLC plates.

-

Develop and visualize the TLC plates as described in step 1.

-

Combine the fractions that contain the pure product.

-

-

Solvent Removal:

-

Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine as an oil or solid.

-

Protocol 2: Purification by Recrystallization

This protocol is for the final purification of the compound obtained from column chromatography.

Materials:

-

Partially purified 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine

-

Ethanol

-

Methanol

-

Isopropanol

-

Hexane

-

Erlenmeyer flask

-

Hot plate with stirring capability

-

Buchner funnel and filter paper

-

Vacuum flask

-

Ice bath

Procedure:

-

Solvent Selection:

-

In a small test tube, dissolve a small amount of the compound in a minimal amount of a potential solvent (e.g., ethanol, isopropanol) at room temperature.

-

If it dissolves easily, the solvent is too good. If it is insoluble, try heating.

-

A good recrystallization solvent will dissolve the compound when hot but not when cold. A solvent pair, such as ethanol/water or isopropanol/hexane, can also be tested. For this compound, isopropanol or a mixture of ethanol and water is a good starting point.

-

-

Dissolution:

-

Place the partially purified compound in an Erlenmeyer flask.

-

Add a small amount of the chosen recrystallization solvent.

-

Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point. Avoid adding excess solvent.

-

-

Crystallization:

-

Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, well-defined crystals.

-

Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Dry the crystals under vacuum to remove all traces of the solvent.

-

-

Purity Assessment:

-

Determine the melting point of the dried crystals. A sharp melting point range close to the literature value indicates high purity.

-

Further analysis by HPLC, NMR, and other spectroscopic methods can be performed to confirm the purity and identity of the compound.

-

Visualizations

Caption: Overall workflow for the purification of 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine.

Caption: Detailed workflow for column chromatography purification.

Application Note: High-Purity Isolation of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one via Automated Flash Column Chromatography

Audience: Researchers, scientists, and drug development professionals involved in synthetic chemistry and purification.

Abstract

This application note details a robust column chromatography method for the purification of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol outlines the use of silica gel as the stationary phase and a gradient elution system of ethyl acetate in hexanes as the mobile phase. This method effectively separates the target compound from reaction byproducts and unreacted starting materials, yielding the product with high purity.

Introduction

This compound is an aromatic ketone derivative containing the benzodioxepin moiety. This structural motif is present in a variety of biologically active molecules. The synthesis of this compound can result in a crude mixture containing impurities that must be removed to ensure the integrity of subsequent research and development stages.

Column chromatography is a fundamental purification technique that separates compounds based on their differential adsorption onto a stationary phase and solubility in a mobile phase.[1][2][3] For moderately polar ketones like the target compound, silica gel, a polar adsorbent, is an effective stationary phase.[1] The separation is achieved by eluting the column with a non-polar solvent system, where non-polar impurities elute first, followed by the compound of interest, and then more polar impurities.[1]